Uracil
Overview
Description
Uracil is a naturally occurring pyrimidine derivative and one of the four nucleobases in ribonucleic acid (RNA). It was first isolated in 1900 by Alberto Ascoli through the hydrolysis of yeast nuclein . This compound is a planar, unsaturated compound that can absorb light and is involved in the transmission of hereditary characteristics . In RNA, this compound pairs with adenine via two hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uracil can be synthesized through various methods. One common method involves the condensation and cyclization of urea with compounds represented by the formula (I) in the presence of a base . Another method involves the condensation of urea and propiolic acid under acid catalysis in refluxing benzene . Additionally, one-pot synthesis using orthoformate and acetic acid esters as raw materials has been reported .
Industrial Production Methods
Industrial production of this compound typically involves the use of cheap and readily available raw materials. The process is designed to be simple and easy to operate, with reaction conditions that are gentle and easily controllable . This makes the method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Uracil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products.
Nitration: this compound can undergo nitration reactions.
Alkylation: This compound can be alkylated to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Nitration: Nitration typically involves the use of nitric acid.
Alkylation: Alkylation reactions often use alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized this compound derivatives.
Nitration: Nitrated this compound compounds.
Alkylation: Alkylated this compound derivatives.
Scientific Research Applications
Uracil has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various chemical compounds.
Biology: This compound is a key component of RNA and is involved in the transmission of genetic information.
Industry: This compound is used in the production of coenzymes and other biochemical compounds.
Mechanism of Action
Uracil exerts its effects by incorporating into RNA, where it pairs with adenine during the transcription process . In the case of this compound derivatives used in chemotherapy, such as 5-fluorothis compound, the mechanism involves the inhibition of thymidylate synthase, which is essential for DNA synthesis . This leads to the disruption of DNA replication and cell division in cancer cells .
Comparison with Similar Compounds
Uracil is similar to other pyrimidine nucleobases, such as thymine and cytosine . this compound is unique in that it is found only in RNA, whereas thymine is found in DNA . The methylation of this compound produces thymine, which increases the stability of DNA . Cytosine, another pyrimidine nucleobase, pairs with guanine in both RNA and DNA .
List of Similar Compounds
- Thymine
- Cytosine
- Adenine
- Guanine
Properties
IUPAC Name |
1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Record name | uracil | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Uracil | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-15-7 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021424 | |
Record name | Uracil | |
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Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Uracil | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
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Solubility |
3.6 mg/mL | |
Record name | Uracil | |
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URL | https://www.drugbank.ca/drugs/DB03419 | |
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Record name | Uracil | |
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CAS No. |
66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |
Record name | Uracil | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Pyrimidinediol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |
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Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |
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Record name | Uracil [USAN:JAN] | |
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Record name | Uracil | |
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Record name | uracil | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |
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Record name | Uracil-5-d | |
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Record name | uracil | |
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Record name | 2,4(1H,3H)-Pyrimidinedione | |
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Record name | Uracil | |
Source | EPA DSSTox | |
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Record name | Uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |
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Record name | URACIL | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
330 °C | |
Record name | Uracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03419 | |
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Record name | Uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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